2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
The compound 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide features a quinoline core substituted with a 4-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and an N-(3-methylphenyl)acetamide moiety at position 1. Its molecular formula is C24H17ClFN2O4S, with a molecular weight of 489.92 g/mol.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-3-2-4-18(11-15)27-23(29)14-28-13-22(24(30)20-12-17(26)7-10-21(20)28)33(31,32)19-8-5-16(25)6-9-19/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJJHEURISGMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfoxides or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the quinoline core play crucial roles in binding to these targets, leading to modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analog 1: 2-[3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide (CAS: 950277-67-5)
Key Differences :
- Position 6 Substitution: Methoxy (-OCH3) replaces fluorine.
- Acetamide Substituent : N-(3-methoxypropyl) instead of N-(3-methylphenyl). The methoxypropyl group introduces ether oxygen atoms, enhancing hydrophilicity and hydrogen-bonding capacity.
- Molecular Formula : C22H23ClN2O6S (MW: 478.9 g/mol).
Implications :
Structural Analog 2: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6)
Key Differences :
- Sulfonyl Group : Benzenesulfonyl lacks the 4-chloro substitution, reducing electron-withdrawing effects.
- Position 6 Substitution : Ethyl (-CH2CH3) replaces fluorine, introducing steric bulk and hydrophobicity.
- Acetamide Substituent : N-(4-chlorophenyl) instead of N-(3-methylphenyl). The para-chloro group may enhance halogen bonding but reduce steric flexibility.
- Molecular Formula : C25H23ClN2O4S (MW: 498.98 g/mol).
Implications :
Structural Analog 3: 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 7f)
Key Differences :
- Core Structure : Includes a benzyl ester and cyclopropyl group, expanding the molecular complexity.
- Substituents : Combines 7-chloro, 6-fluoro, and a carboxylate ester, which may enhance metabolic stability but reduce oral bioavailability.
- Acetamide Integration : Part of a branched side chain rather than a terminal group.
Implications :
Structural Analog 4: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Key Differences :
- Core Structure: Pyrazolone ring replaces quinoline, altering aromaticity and hydrogen-bonding patterns.
Implications :
- The pyrazolone core may coordinate metals more effectively due to its amide and keto groups.
- Dichlorophenyl enhances lipophilicity but may increase toxicity risks .
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding : Analog 1’s methoxypropyl group may improve solubility but reduce membrane permeability compared to the target’s hydrophobic 3-methylphenyl .
- Structural Flexibility: Analog 4’s pyrazolone core allows for conformational diversity, while the target’s rigid quinoline may favor planar interactions .
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic molecule belonging to the quinoline derivatives class. Its unique structure, characterized by a quinoline core with various functional groups, suggests significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 498.95 g/mol. The presence of a chlorobenzenesulfonyl group and a fluorine atom enhances its chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of a base.
- Acetamide Formation : The final step involves acetamide functionalization to yield the target compound.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, quinoline derivatives have been demonstrated to induce apoptosis in cancer cells by disrupting cell cycle progression and triggering cell death pathways .
The proposed mechanisms for its biological activity include:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity by occupying active sites or altering signaling pathways.
- DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is crucial for cancer cell survival .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this molecule:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | Benzenesulfonyl group instead of chlorobenzenesulfonyl | Different electronic properties due to methoxy substitution |
| 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | Contains chloro and fluorine substituents | Enhanced reactivity due to halogen presence |
The unique combination of functional groups in This compound contributes to its distinct reactivity and biological profile compared to similar compounds.
Case Studies
Recent studies have focused on evaluating the anticancer properties of related quinoline derivatives. For example, a study demonstrated that certain quinoline-based compounds exhibit significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells . These findings suggest that further exploration of this compound could yield promising results in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
